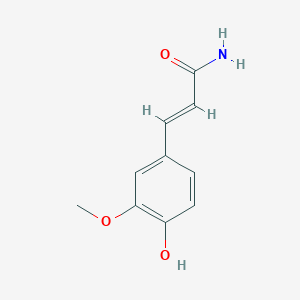

(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide

Description

Historical Context and Discovery of Ferulamide

The historical context of ferulamide research is intrinsically linked to the study of natural products and their biological activities. While the exact date and circumstances of the first isolation or synthesis of ferulamide are not explicitly detailed in the provided search results, its study is part of a broader effort in medicinal chemistry to explore and utilize compounds derived from natural sources researchgate.netpreprints.org. Ferulic acid, the structural parent of ferulamide, was first isolated from the Ferula foetida plant, which also gave the compound its name. bibliotekanauki.pl. The investigation into ferulic acid derivatives, including amides like ferulamide, represents a natural progression in the search for bioactive molecules biocrick.comacs.org.

Precursors and Natural Sources of Ferulamide and Ferulic Acid Derivatives

Ferulamide and ferulic acid derivatives are found in various plant sources. Ferulic acid itself is ubiquitous in the plant kingdom, with high concentrations found in the bran of cereals such as wheat, rice, oats, and barley, as well as in vegetables and fruits like corn, bamboo shoots, spinach, parsley, grapes, and rhubarb. bibliotekanauki.plwikipedia.orgresearchgate.net. It is also present in coffee beans and nuts. nih.gov. Ferulic acid is synthesized in plants through the shikimate pathway, starting from aromatic amino acids like L-phenylalanine and L-tyrosine. bibliotekanauki.plnih.gov. These are converted to cinnamic acid and p-coumaric acid, with p-coumaric acid being further converted to ferulic acid through hydroxylation and methylation. nih.gov.

Ferulamide specifically has been isolated from natural sources such as Portulaca oleracea L. (purslane) biocrick.commedchemexpress.com and the fruits of Croton tiglium biocrick.com. It has also been identified in Glaucium grandiflorum var. grandiflorum researchgate.net. The presence of ferulamide and other ferulic acid derivatives in these diverse plant species highlights their natural occurrence and potential roles in plant biology.

Here is a table summarizing some natural sources:

| Compound Name | Natural Sources |

| Ferulic Acid | Rice bran, wheat bran, corn, bamboo shoots, coffee, fruits, vegetables, grasses |

| Ferulamide | Portulaca oleracea L., Croton tiglium, Glaucium grandiflorum var. grandiflorum |

| Ferulic Acid Derivatives | Various plants (often found as esters and glycosides) bibliotekanauki.pl |

Significance of Ferulamide in Contemporary Medicinal Chemistry

Ferulamide holds significance in contemporary medicinal chemistry due to the observed biological activities of its parent compound, ferulic acid, and the potential for modified activity and improved properties in amide derivatives. Ferulic acid is known for its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov. It is also recognized for its neuroprotective effects. nih.gov.

Research into ferulamide and its derivatives has explored various potential therapeutic applications, particularly in the context of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's disease. Studies have investigated novel O-carbamoyl ferulamide derivatives and O-alkyl ferulamide derivatives for their potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), modulate amyloid-beta (Aβ) aggregation, and exhibit antioxidant and anti-inflammatory activities. acs.orgresearchgate.netsemanticscholar.orgtandfonline.comnih.gov. For instance, certain O-alkyl ferulamide derivatives have shown significant selective monoamine oxidase-B (MAO-B) inhibitory potency and effects on self-induced Aβ aggregation. semanticscholar.orgtandfonline.com. These findings suggest that the ferulamide scaffold can be a promising starting point for the design and synthesis of new compounds with potential therapeutic benefits. The exploration of ferulamide in medicinal chemistry reflects a broader trend of investigating natural product derivatives for their pharmacological potential.

Here is a table summarizing some research findings on ferulamide derivatives:

| Derivative Type | Observed Activities | Reference |

| O-carbamoyl ferulamide | hBChE inhibition, MAO-B inhibition, inhibition/disaggregation of Aβ aggregation, neuroprotective effects | researchgate.netnih.gov |

| O-alkyl ferulamide | Selective MAO-B inhibition, antioxidant activity, anti-inflammatory properties, anti-Aβ aggregation, neuroprotection | semanticscholar.orgtandfonline.com |

| (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide | Induces apoptosis and cell cycle arrest in HL-60 cells biocrick.com | biocrick.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAJJKZSQWOLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19272-90-3 | |

| Record name | Ferulamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19272-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Derivative Development

Strategies for Ferulamide Analog Synthesis

Synthetic strategies for creating ferulamide analogs are often driven by the need to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. A key approach involves the design of molecules capable of interacting with multiple biological targets relevant to a specific disease.

Multi-Target-Directed Ligands (MTDLs) Design

The multi-target-directed ligands (MTDLs) strategy is a prominent approach in the design of ferulamide derivatives, particularly for complex conditions such as Alzheimer's disease (AD). This strategy aims to create single compounds that can modulate multiple biological targets involved in the disease pathogenesis, offering potential advantages over single-target drugs. nih.govnih.govtandfonline.comnih.govscilit.comresearchgate.net For instance, novel O-alkyl ferulamide derivatives have been designed and synthesized using the MTDL strategy for treating AD. nih.govnih.govtandfonline.comresearchgate.net This involves incorporating structural features that allow the derivative to interact with various targets, such as enzymes involved in neurotransmitter metabolism, proteins related to amyloid-beta aggregation, and inflammatory pathways. nih.govnih.govtandfonline.com Similarly, O-carbamoyl ferulamide derivatives have been developed as MTDLs for AD treatment. nih.govscilit.comresearchgate.netresearchgate.net

Introduction of Specific Pharmacophores and Structural Fragments

The introduction of specific pharmacophores and structural fragments into the ferulamide scaffold is a crucial strategy for designing analogs with tailored biological activities. A pharmacophore is defined as an ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and trigger (or block) its biological response. cutm.ac.indrugdesign.org By incorporating known pharmacophores or designing new ones based on target interactions, researchers can enhance the affinity and selectivity of ferulamide derivatives for desired biological targets. For example, the propargyl group, a known pharmacophore in other therapeutic agents, has been introduced into the ferulic acid skeleton to create novel O-alkyl ferulamide derivatives with enhanced inhibitory potency against specific enzymes like MAO-B. nih.govsemanticscholar.org The introduction of benzyl (B1604629) derivatives and alkyl fragments has also been shown to increase MAO-B inhibitory potency. nih.govsemanticscholar.orgresearchgate.net The N-benzyl piperidine (B6355638) (N-BP) structural motif is another example of a fragment commonly employed in drug discovery due to its structural flexibility and ability to interact with biological targets. researchgate.net

Development of Hybrid Molecules (e.g., Ferulic Acid-Donepezil Hybrids)

The development of hybrid molecules, combining the ferulamide structure (often utilizing the ferulic acid skeleton) with pharmacophores from other known drugs, is a significant strategy for creating multifunctional agents. A notable example is the creation of hybrids between ferulic acid and donepezil, a drug used for Alzheimer's disease. researchgate.netscielo.brnih.govresearchgate.net These hybrid molecules aim to leverage the beneficial properties of both parent compounds, such as the antioxidant activity of ferulic acid and the acetylcholinesterase inhibitory activity of donepezil. researchgate.netscielo.brnih.govresearchgate.netnih.gov Donepezil-ferulic acid hybrids have been synthesized through various methods, including one-pot Ugi-4CR reactions. researchgate.netnih.govresearchgate.net These hybrids have demonstrated potent antioxidant activity and inhibitory effects on enzymes like butyrylcholinesterase (BuChE). scielo.brnih.govresearchgate.net Some hybrid compounds have shown significant inhibitory activity towards both AChE and BuChE, along with antioxidant properties and the ability to inhibit amyloid-beta aggregation. researchgate.netscielo.brnih.gov

Chemical Modification Approaches for Enhanced Bioactivity

Chemical modification of the ferulamide structure is employed to improve its bioactivity, including potency, selectivity, and pharmacokinetic properties like blood-brain barrier permeability.

O-Carbamoyl Ferulamide Derivatives

O-Carbamoyl ferulamide derivatives represent a class of modified ferulamide compounds synthesized to enhance biological activity, particularly in the context of neurodegenerative diseases. nih.govscilit.comresearchgate.netmedchemexpress.comresearchgate.net These derivatives are often designed as multi-target-directed ligands (MTDLs). nih.govscilit.comresearchgate.netresearchgate.net Synthesis of these derivatives involves introducing a carbamoyl (B1232498) group to the oxygen atom of the hydroxyl group on the phenyl ring of ferulamide. Research has shown that specific O-carbamoyl ferulamide derivatives exhibit potent inhibitory activity against enzymes like human butyrylcholinesterase (hBChE) and monoamine oxidase-B (MAO-B), which are relevant targets in Alzheimer's disease. nih.govresearchgate.net For instance, compound 4f, an O-carbamoyl ferulamide derivative, was identified as a potent pseudo-irreversible hBChE inhibitor and a selective MAO-B inhibitor, also showing effects on amyloid-beta aggregation. nih.govresearchgate.net

O-Alkyl Ferulamide Derivatives

O-Alkyl ferulamide derivatives are another important class of ferulamide modifications explored for their enhanced bioactivity. nih.govnih.govtandfonline.comresearchgate.netsemanticscholar.orgresearchgate.nettandfonline.com These derivatives are synthesized by introducing various alkyl chains or substituted alkyl groups to the oxygen atom of the hydroxyl group on the ferulamide structure. nih.govsemanticscholar.org The design of O-alkyl ferulamide derivatives often utilizes the MTDL strategy to target multiple pathways. nih.govnih.govtandfonline.comresearchgate.netsemanticscholar.orgresearchgate.net Studies on novel O-alkyl ferulamide derivatives have demonstrated significant selective MAO-B inhibitory potency and moderate antioxidant activity. nih.govnih.govtandfonline.comresearchgate.netsemanticscholar.org Specific compounds within this class have also shown potent anti-inflammatory properties, effects on amyloid-beta aggregation, and neuroprotective effects in in vitro models. nih.govnih.govtandfonline.com The nature of the alkyl fragment introduced can influence the biological activity, with different groups impacting MAO-B inhibition and antioxidant activity to varying degrees. nih.govsemanticscholar.org The synthesis typically involves reacting ferulic acid or a ferulamide intermediate with appropriate secondary amines and alkyl halides or other alkylating agents. nih.govsemanticscholar.org

N-Substituted Ferulamide Derivatives

Synthetic strategies for preparing N-substituted ferulamide derivatives often involve coupling reactions between ferulic acid (or an activated ferulic acid derivative) and the desired amine. Common coupling reagents employed in these syntheses include (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and N,N′-dicyclohexylcarbodiimide (DCC). These reagents facilitate the formation of the amide bond by activating the carboxyl group of ferulic acid, making it susceptible to nucleophilic attack by the amine. Microwave-assisted condensation reactions under solvent-free conditions have also been reported as an efficient method for synthesizing ferulic acid amides researchgate.net. Another approach involves converting ferulic acid to acetyl ferulic acid, then to acetyl feruloyl chloride using thionyl chloride, followed by condensation with substituted amines afjbs.com. The acetyl group is subsequently deprotected to yield the final ferulamide derivative afjbs.com. Solid-phase synthesis methods, such as Fmoc solid-phase synthesis, have also been utilized for preparing peptidyl derivatives of ferulic acid, offering a convenient method for amide bond formation semanticscholar.org.

Research findings indicate that the nature of the N-substituent significantly impacts the biological activities of ferulamide derivatives. For instance, studies have shown that ferulic acid amides with different amines exhibit varying degrees of insulin-release stimulatory effects in vitro, with amides containing n-butyl, n-pentyl, pyrrolidine, and piperidine groups demonstrating high activity capes.gov.br. The introduction of specific substituents has also been explored to target particular biological pathways. For example, novel O-alkyl ferulamide derivatives have been designed and synthesized as multi-target-directed ligands for potential application in Alzheimer's disease treatment, exhibiting selective MAO-B inhibitory potency and moderate antioxidant activity semanticscholar.org, tandfonline.com. These derivatives were synthesized by coupling ferulic acid with secondary amines in the presence of coupling agents like EDCI and HOBt, followed by O-alkylation tandfonline.com.

Further research has focused on the synthesis and evaluation of ferulamide derivatives for their anti-platelet activities, with some compounds showing potent inhibitory effects against arachidonic acid-induced platelet aggregation researchgate.net. The structure-activity relationships in these derivatives have been discussed to understand how structural variations influence their activity researchgate.net.

Data from various studies highlight the diverse range of N-substituents explored and the corresponding biological activities investigated. The yields of these synthetic procedures can vary depending on the specific amine and reaction conditions used, with reported yields ranging from moderate to good afjbs.comnih.gov.

Representative Synthetic Route (General): Ferulic Acid + R-NH₂ + Coupling Agent → N-Substituted Ferulamide (where R is the N-substituent)

Examples of Coupling Agents: PyBOP, DCC, EDCI/HOBt tandfonline.comnih.gov

Alternative Method: Activation via acid chloride formation afjbs.com.

Solid-Phase Synthesis: Fmoc solid-phase synthesis for peptidyl derivatives semanticscholar.org.

Ferulic Acid Amides with Extended P1' Groups

Ferulic acid amides with extended P1' groups represent another avenue in the structural modification of ferulamide, focusing on elaborating the amine portion of the amide linkage. In the context of enzyme inhibitors or other bioactive molecules, the 'P1'' site typically refers to the region on the inhibitor that interacts with the corresponding S1' subsite of the target enzyme. Extending the group at this position can lead to improved binding affinity, selectivity, or altered biological activity by engaging in additional interactions with the biological target.

The synthesis of ferulic acid amides with extended P1' groups involves the reaction of ferulic acid (or an activated form) with amines possessing more complex or elongated structures compared to simple alkyl or aryl amines. This often entails coupling ferulic acid with amines that themselves contain additional functional groups or structural motifs. For example, ferulic acid amides incorporating substituted 2-aminothiophenes have been synthesized, demonstrating a method for extending the P1' group with a heterocyclic system afjbs.com. The synthesis involved converting ferulic acid to acetyl feruloyl chloride, which was then condensed with the substituted 2-aminothiophenes afjbs.com.

Research into ferulic acid amides with extended P1' groups has explored their potential in various biological applications. Studies have investigated the inhibitory activities of ferulic acid amides with extended P1' groups on matrix metalloproteinases (MMP)-1, MMP-2, and MMP-9 researchgate.net. Preliminary structure-activity relationship analysis and docking studies suggested that the nature of substituents on the amino phenyl ring within the extended P1' group influenced inhibitory activities and selectivity researchgate.net. Specifically, electron-donating groups on the amino phenyl ring showed better inhibitory activities and selectivity researchgate.net.

Another study synthesized a peptoid-like derivative of ferulic acid containing additional hydroxy-substituted aryl groups via the Ugi four-component reaction, demonstrating the use of multicomponent reactions to introduce extended and complex P1' moieties mdpi.com. These types of derivatives have been investigated for their antioxidant activity and lipid-lowering effects mdpi.com.

The design of these derivatives is often guided by the target's binding site characteristics, aiming to optimize interactions through the extended P1' group. The synthetic routes need to accommodate the complexity of the amines being coupled.

General Approach: Coupling of Ferulic Acid with Amines possessing extended structures.

Examples of Extended P1' Groups: Substituted 2-aminothiophenes, peptoid-like structures with additional aryl groups afjbs.commdpi.com.

Synthetic Methods: Coupling reactions using activating agents, multi-component reactions like the Ugi reaction afjbs.commdpi.com.

Table 1: Examples of N-Substituted Ferulamide Derivatives and Ferulic Acid Amides with Extended P1' Groups

| Compound Type | Representative Substituent / Extended Group | Synthesis Method Highlights | Noted Research Finding Highlights |

| N-Substituted Ferulamide Derivatives | n-butyl, n-pentyl, pyrrolidine, piperidine | Amidation using various amines | Stimulatory effects on insulin (B600854) secretion in vitro capes.gov.br. |

| N-Substituted Ferulamide Derivatives | O-alkyl groups (e.g., propargyl, benzyl) | Coupling with secondary amines (EDCI/HOBt), O-alkylation tandfonline.com | Selective MAO-B inhibition, antioxidant activity, anti-inflammatory properties semanticscholar.orgtandfonline.com. |

| N-Substituted Ferulamide Derivatives | Simple amides, morpholine, p-amino benztrifluoride, benzyl, p-fluoro benzyl, p-hydroxyl moiety | Reaction with thionyl chloride followed by amines scirp.org | Cytotoxic activity against cancer cell lines (HeLa, HT-29, A-549) scirp.org. |

| Ferulic Acid Amides with Extended P1' Groups | Substituted amino phenyl ring | Coupling reactions | Inhibition of MMP-1, MMP-2, MMP-9; influence of electron-donating groups on activity researchgate.net. |

| Ferulic Acid Amides with Extended P1' Groups | Substituted 2-aminothiophenes | Acetyl feruloyl chloride condensation with amines afjbs.com | Synthesis and characterization for potential biological activities afjbs.com. |

| Ferulic Acid Amides with Extended P1' Groups | Peptoid-like with hydroxy-substituted aryl | Ugi four-component reaction mdpi.com | Antioxidant activity, lipid-lowering effect mdpi.com. |

| Ferulic Acid Amides with Extended P1' Groups | β-amino alcohol moiety | Biomimetic synthesis and structural modification nih.gov | Antiviral and antibacterial activities against plant pathogens nih.gov. |

Neuropharmacological Research of Ferulamide and Its Derivatives

Alzheimer's Disease Therapeutic Investigations

Investigations into the therapeutic potential of ferulamide and its derivatives for Alzheimer's disease have largely centered on their inhibitory effects on enzymes crucial for neurotransmitter regulation: cholinesterases and monoamine oxidases. tandfonline.comresearchgate.netnih.govnih.gov Modulating the activity of these enzymes represents a key strategy in AD research aimed at restoring neurotransmitter balance and potentially mitigating disease progression.

Cholinesterase Inhibition Potency

Cholinesterases, specifically acetylcholinesterase (AChE) and human butyrylcholinesterase (hBChE), are responsible for the hydrolysis of acetylcholine (B1216132) (ACh), a neurotransmitter vital for cognitive function. mdpi.com Inhibition of these enzymes leads to increased levels of ACh in the synaptic cleft, which can help alleviate cognitive deficits associated with AD. mdpi.comnih.gov Ferulamide derivatives have been synthesized and evaluated for their ability to inhibit AChE and hBChE. researchgate.netnih.govresearchgate.net

Studies have identified ferulamide derivatives with notable inhibitory activity against human butyrylcholinesterase (hBChE). For instance, a novel series of O-carbamoyl ferulamide derivatives were designed as MTDLs for AD treatment. researchgate.netnih.gov Among these, compound 4f was identified as a potent pseudo-irreversible hBChE inhibitor with an IC₅₀ value of 0.97 μM. researchgate.netnih.gov Another study on O-carbamoyl ferulamide derivatives reported a cinnamyl piperazine (B1678402) derivative showing moderate inhibitory activity against human BChE with an IC₅₀ value of 10.6 μM. researchgate.net

Table 1: Selected Ferulamide Derivative hBChE Inhibition

| Compound Name | IC₅₀ (μM) | Reference |

| Compound 4f | 0.97 | researchgate.netnih.gov |

| Cinnamyl piperazine derivative | 10.6 | researchgate.net |

Ferulamide derivatives have also demonstrated inhibitory activity against acetylcholinesterase (AChE). N-trans-feruloyldopamine, a derivative of ferulic acid and dopamine, showed inhibitory effect on AChE from Electrophorus electricus with an IC₅₀ value of 8.52 μM. mdpi.com Research on novel ferulic acid amide derivatives with tertiary amine side chains revealed compounds with potent AChE inhibitory activity, some even more potent than the control drug Rivastigmine. researchgate.net For example, compound 6d exhibited an IC₅₀ of 0.71 ± 0.09 μmol/L against AChE, which was reported as significantly more potent than Rivastigmine (IC₅₀: 10.54 ± 0.86 μmol/L). researchgate.net Compound 6e also showed potent inhibition with an IC₅₀ of 1.11 ± 0.17 μmol/L. researchgate.net Another derivative, compound 6g, demonstrated the most potent AChE inhibitory activity in its series with an IC₅₀ value of 3.64 µmol/L. researchgate.net

Table 2: Selected Ferulamide Derivative AChE Inhibitory Activity

| Compound Name | Source of AChE | IC₅₀ (μM) | Reference |

| N-trans-feruloyldopamine | Electrophorus electricus | 8.52 | mdpi.com |

| Compound 6d | Not specified | 0.71 ± 0.09 | researchgate.net |

| Compound 6e | Not specified | 1.11 ± 0.17 | researchgate.net |

| Compound 6g | Not specified | 3.64 | researchgate.net |

| Rivastigmine (Control) | Not specified | 10.54 ± 0.86 | researchgate.net |

Monoamine Oxidase Inhibition Profiling

Monoamine oxidases (MAO), particularly MAO-A and MAO-B, are enzymes involved in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. tandfonline.comresearchgate.netclevelandclinic.org Increased MAO-B activity has been observed in the brains of AD patients, contributing to oxidative stress and neuronal damage. tandfonline.comresearchgate.net Inhibiting MAO-B is considered a potential therapeutic strategy for AD. tandfonline.comresearchgate.net

Several ferulamide derivatives have shown promising selective inhibitory activity against human MAO-B. A series of O-alkyl ferulamide derivatives were designed and synthesized, and many of these compounds displayed good selective MAO-B inhibitory potency. tandfonline.comnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgtandfonline.com Notably, compounds 5a, 5d, 5e, 5f, and 5h demonstrated significant selective MAO-B inhibitory potency with IC₅₀ values ranging from 0.32 to 0.86 μM. tandfonline.comnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgtandfonline.com Specifically, compound 5a had an IC₅₀ of 0.32 μM, compound 5d had an IC₅₀ of 0.56 μM, compound 5e had an IC₅₀ of 0.54 μM, compound 5f had an IC₅₀ of 0.73 μM, and compound 5h had an IC₅₀ of 0.86 μM. tandfonline.comnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgtandfonline.com Another study on O-carbamoyl ferulamide derivatives identified compound 4f as a potent selective MAO-B inhibitor with an IC₅₀ value of 5.3 μM. researchgate.netnih.govzfin.orgmedchemexpress.com

Table 3: Selected Ferulamide Derivative Selective hMAO-B Inhibition

| Compound Name | IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) | Reference |

| Compound 5a | 0.32 | Not specified in detail, but reported as selective | tandfonline.comnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgtandfonline.com |

| Compound 5d | 0.56 | Not specified in detail, but reported as selective | tandfonline.comnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgtandfonline.com |

| Compound 5e | 0.54 | Not specified in detail, but reported as selective | tandfonline.comnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgtandfonline.com |

| Compound 5f | 0.73 | Not specified in detail, but reported as selective | tandfonline.comnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgtandfonline.com |

| Compound 5h | 0.86 | Not specified in detail, but reported as selective | tandfonline.comnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgtandfonline.com |

| Compound 4f | 5.3 | Not specified in detail, but reported as selective | researchgate.netnih.govzfin.orgmedchemexpress.com |

Research evaluating the MAO inhibition profile of ferulamide derivatives has also included assessment of their activity against MAO-A. In the study of O-alkyl ferulamide derivatives, while potent and selective MAO-B inhibition was observed, the compounds generally displayed weak human MAO-A inhibitory activity. tandfonline.comnih.govresearchgate.net The MAO-A inhibition rate was tested at a concentration of 62.5 μM for these compounds. nih.gov The selectivity index (SI), calculated as the ratio of IC₅₀ (hMAO-A) to IC₅₀ (hMAO-B), further indicated their preference for MAO-B. nih.gov

Table 4: Selected Ferulamide Derivative hMAO-A Inhibitory Activity

| Compound Name | Inhibition at 62.5 μM (%) | Reference |

| Compound 5a | Not specified | tandfonline.comnih.govresearchgate.net |

| Compound 5d | Not specified | tandfonline.comnih.govresearchgate.net |

| Compound 5e | Not specified | tandfonline.comnih.govresearchgate.net |

| Compound 5f | Not specified | tandfonline.comnih.govresearchgate.net |

| Compound 5h | Not specified | tandfonline.comnih.govresearchgate.net |

Amyloid-Beta (Aβ) Aggregation Modulation

The accumulation and aggregation of amyloid-beta peptides are central events in the pathogenesis of Alzheimer's disease, leading to the formation of amyloid plaques in the brain. parisbraininstitute.org Research has investigated the capacity of Ferulamide derivatives to interfere with this process.

Studies have shown that certain O-alkyl Ferulamide derivatives can significantly inhibit the self-induced aggregation of Aβ₁₋₄₂ peptides. For instance, a series of novel O-alkyl Ferulamide derivatives were designed and synthesized, and their biological activities, including their effects on Aβ aggregation, were evaluated. nih.govtandfonline.com Compounds such as 5a, 5d, 5e, 5f, and 5h demonstrated significant inhibitory potency against self-induced Aβ₁₋₄₂ aggregation. tandfonline.com At a concentration of 25 µM, these compounds showed inhibition rates ranging from 52.3% to 63.5%, which were reported to be better than those of ferulic acid (30.6%) and curcumin (B1669340) (46.1%) at the same concentration. tandfonline.com Another study on O-carbamoyl Ferulamide derivatives also indicated that a specific compound, 4f, could inhibit self-mediated Aβ aggregation by 58.2%. researchgate.net

| Compound | Concentration (µM) | Aβ₁₋₄₂ Aggregation Inhibition Rate (%) | Source |

| 5a | 25 | 52.3 | tandfonline.com |

| 5d | 25 | 59.6 | tandfonline.com |

| 5e | 25 | 63.5 | tandfonline.com |

| 5f | 25 | 61.7 | tandfonline.com |

| 5h | 25 | 61.7 | tandfonline.com |

| 4f | Not specified | 58.2 | researchgate.net |

| Ferulic Acid | 25 | 30.6 | tandfonline.com |

| Curcumin | 25 | 46.1 | tandfonline.com |

In addition to inhibiting the formation of Aβ aggregates, some Ferulamide derivatives have also shown the ability to disaggregate pre-formed Aβ fibrils. mdpi.comtandfonline.comuni.lujkchemical.comnih.gov The O-alkyl Ferulamide derivatives 5a, 5d, 5e, and 5h, at a concentration of 25 µM, demonstrated disaggregation rates of 40.1%, 47.2%, 43.8%, and 45.9%, respectively. tandfonline.comnih.gov Similarly, compound 4f, an O-carbamoyl Ferulamide derivative, was reported to disaggregate self-mediated Aβ aggregation by 43.3%. researchgate.netzfin.org These findings suggest that Ferulamide derivatives may not only prevent the formation of amyloid plaques but also help break down existing ones.

| Compound | Concentration (µM) | Pre-formed Aβ₁₋₄₂ Aggregate Disaggregation Rate (%) | Source |

| 5a | 25 | 40.1 | tandfonline.comnih.gov |

| 5d | 25 | 47.2 | tandfonline.comnih.gov |

| 5e | 25 | 43.8 | tandfonline.comnih.gov |

| 5h | 25 | 45.9 | tandfonline.comnih.gov |

| 4f | Not specified | 43.3 | researchgate.netzfin.org |

Tau Pathology Modulation

Tau protein hyperphosphorylation and the subsequent formation of neurofibrillary tangles are another hallmark of Alzheimer's disease and other tauopathies, correlating with the severity of cognitive decline. parisbraininstitute.orgnih.govmdpi.com Some research indicates that Ferulamide derivatives may also play a role in modulating tau pathology. Compound 4f, an O-carbamoyl Ferulamide derivative, was observed to reduce the levels of pathological tau. researchgate.net While the precise mechanisms of tau modulation by Ferulamide derivatives require further investigation, this finding suggests a potential multi-faceted action against AD pathology.

Synaptic Plasticity and Cognitive Function Enhancement

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory, and its impairment is a key feature of AD. nih.govnih.govfrontiersin.orgmdpi.com Studies have explored the potential of Ferulamide derivatives to enhance synaptic plasticity and improve cognitive function. Compound 4f, an O-carbamoyl Ferulamide derivative, demonstrated the ability to improve scopolamine-induced cognitive impairment in in vivo studies using zebrafish. researchgate.net While this specific study focused on a derivative, it suggests that the core Ferulamide structure, when part of multi-functional compounds, can contribute to cognitive benefits. Research on ferulic acid, the parent compound of Ferulamide, has also shown improvements in synaptic plasticity and cognitive impairments in AD animal models by alleviating Aβ burden and modulating related pathways. nih.govnih.gov

Neuroprotective Efficacy and Mechanisms

Ferulamide and its derivatives have demonstrated neuroprotective effects, particularly against Aβ-mediated neurotoxicity. nih.govmdpi.comtandfonline.comuni.lujkchemical.comnih.govzfin.orguni.luinvivochem.cnresearchgate.net

Aβ peptides can induce significant toxicity to neuronal cells. nih.govnih.gov O-alkyl Ferulamide derivatives, including compounds 5a, 5d, 5e, 5f, and 5h, have shown potent neuroprotective effects against Aβ₁₋₄₂-induced injury in PC12 cells. nih.govresearchgate.nettandfonline.comnih.govresearchgate.net In experiments where PC12 cells were treated with 25 µM Aβ₁₋₄₂ for 48 hours, cell viability decreased significantly. tandfonline.com Treatment with these Ferulamide derivatives at concentrations of 5 µM and 10 µM resulted in increased cell viability, indicating protection against Aβ-induced damage. tandfonline.comresearchgate.net For example, compound 5a at 5 µM and 10 µM resulted in cell viabilities of 58.2% and 63.7%, respectively, compared to the Aβ₁₋₄₂-treated group. tandfonline.com Compound 35, another O-alkyl Ferulamide derivative, also exhibited good neuroprotective effects against Aβ₁₋₄₂-induced PC12 cell injury, with cell viability increasing from 58% to 64% upon pre-treatment with 5 µM and 10 µM, respectively. researchgate.net

The neuroprotective mechanisms are likely multifaceted and may involve the compounds' ability to inhibit Aβ aggregation, disaggregate existing fibrils, and exert antioxidant and anti-inflammatory effects, as suggested by studies on Ferulamide derivatives and ferulic acid. nih.govresearchgate.nettandfonline.comnih.govresearchgate.netnih.govsemanticscholar.org

| Compound | Concentration (µM) | PC12 Cell Viability (% of control) after Aβ₁₋₄₂ Treatment | Source |

| Aβ₁₋₄₂ alone | 25 | 47.5 | tandfonline.com |

| 5a | 5 | 58.2 | tandfonline.com |

| 5a | 10 | 63.7 | tandfonline.com |

| 35 | 5 | 58 | researchgate.net |

| 35 | 10 | 64 | researchgate.net |

Protection Against Aβ-Mediated Neurotoxicity

In vivo Models of Neurodegeneration

In vivo research has utilized animal models to assess the efficacy of Ferulamide derivatives in the context of neurodegeneration. Studies using AlCl3-mediated zebrafish models have shown that novel O-carbamoyl Ferulamide derivatives, specifically compound 4f, exhibited a notable dyskinesia recovery rate and response efficiency. nih.gov Compound 4f also demonstrated a significant protective effect on vascular injury induced by Aβ1-40 and improved memory in a scopolamine-induced cognitive impairment model in fish. nih.govresearchgate.net Another study involving novel O-carbamoyl Ferulamide derivatives also indicated potent effects on scopolamine-induced memory deficit in mice. researchgate.net Furthermore, in vivo studies with compound 4f, labeled with 11C, demonstrated high blood-brain barrier penetration and fast brain uptake, particularly reaching the hippocampus and striatum, which are brain regions affected in neurodegenerative diseases like AD. nih.govresearchgate.net

Neuroinflammatory Pathways Modulation

Neuroinflammation is a significant contributor to the progression of neurodegenerative diseases. Research indicates that Ferulamide derivatives possess anti-inflammatory properties. Novel O-alkyl Ferulamide derivatives, including compounds 5a, 5d, 5e, 5f, and 5h, have shown potent anti-inflammatory effects. nih.govtandfonline.comnih.govsemanticscholar.org These compounds were found to reduce the release of nitric oxide (NO) and suppress the production of tumor necrosis factor-alpha (TNF-α) in LPS-induced BV-2 cells, although their anti-neuroinflammatory potency in vitro was lower than that of ferulic acid itself. nih.gov Modulation of inflammation is considered a dynamic area in the search for therapeutic targets for AD. nih.govsemanticscholar.org

Oxidative Stress Alleviation in Neuronal Systems

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, plays a crucial role in neuronal damage in neurodegenerative conditions. researchgate.netrsc.org Ferulamide and its derivatives have demonstrated antioxidant activities. Ferulic acid, the structural basis for Ferulamide, is known for its ability to scavenge free radicals and enhance the effects of other antioxidants. taylorandfrancis.com Novel O-alkyl Ferulamide derivatives (5a-5i) displayed moderate to good antioxidant potency in the oxygen radical absorbance capacity fluorescein (B123965) (ORAC-FL) assay. nih.govsemanticscholar.org Compound 5i, with a benzylpiperazine fragment, showed better antioxidant activity compared to other derivatives in this series. nih.govsemanticscholar.org Compound TM-10, a ferulic acid derivative, also exhibited potent antioxidant activity. acs.org Alleviation of oxidative stress is a potential therapeutic strategy for neurodegenerative diseases. nih.govresearchgate.netnih.govresearchgate.netuni.lu

Data Table: In Vitro Activities of Selected O-Alkyl Ferulamide Derivatives

| Compound | MAO-B Inhibition (IC50, μM) | Antioxidant Activity (ORAC, eq) | Aβ1-42 Aggregation Inhibition (%) at 25 μM | Neuroprotective Effect on Aβ1-42-induced PC12 cells |

| 5a | 0.32 nih.govtandfonline.comnih.govsemanticscholar.org | 0.2-0.7 nih.govsemanticscholar.org | 52.3 nih.gov | Potent nih.govtandfonline.com |

| 5d | 0.56 nih.govtandfonline.comnih.govsemanticscholar.org | 0.2-0.7 nih.govsemanticscholar.org | 59.6 nih.gov | Potent nih.govtandfonline.com |

| 5e | 0.54 nih.govtandfonline.comnih.govsemanticscholar.org | 0.2-0.7 nih.govsemanticscholar.org | 63.5 nih.gov | Potent nih.govtandfonline.com |

| 5f | 0.73 nih.govtandfonline.comnih.govsemanticscholar.org | 0.2-0.7 nih.govsemanticscholar.org | 61.7 nih.gov | Potent nih.govtandfonline.com |

| 5h | 0.86 nih.govtandfonline.comnih.govsemanticscholar.org | 0.2-0.7 nih.govsemanticscholar.org | - | Potent nih.govtandfonline.com |

| FA | - | 1.5 nih.govsemanticscholar.org | 30.6 nih.gov | - |

Data Table: In Vitro Activities of Selected O-Carbamoyl Ferulamide Derivatives

| Compound | hBChE Inhibition (IC50, μM) | MAO-B Inhibition (IC50, μM) | Aβ Aggregation Inhibition (%) | Aβ Disaggregation (%) |

| 4f | 0.97 nih.govresearchgate.net | 5.3 nih.govresearchgate.net | 58.2 nih.govresearchgate.net | 43.3 nih.govresearchgate.net |

Data Table: In Vitro Activities of Selected Ferulic Acid Derivative (TM-10)

| Compound | BuChE Inhibition (IC50, nM) | MAO-A Inhibition (IC50, μM) | MAO-B Inhibition (IC50, μM) | Aβ Aggregation Inhibition (%) | Aβ Disaggregation (%) | Antioxidant Activity (ORAC, equiv) | Neuroprotective Effect against Aβ1-42-mediated SH-SY5Y neurotoxicity |

| TM-10 | 8.9 acs.org | 6.3 acs.org | 8.6 acs.org | 53.9 acs.org | 43.8 acs.org | 0.52 acs.org | Potent acs.org |

Anti Inflammatory Research

Modulation of Inflammatory Mediators and Cytokines

Studies have indicated that ferulamide and its related compounds can influence the levels of several crucial inflammatory mediators and cytokines.

Ferulamide and its derivatives have demonstrated inhibitory activity on nitric oxide (NO) production. N-cis-Feruloyl tyramine, a natural phenolic compound structurally related to ferulamide, exhibits modest inhibitory activity on LPS-activated NO production in RAW 264.7 cells. medchemexpress.com In studies involving Tribulus terrestris extract, which contains ferulamide, inhibition of NO production in LPS-stimulated RAW 264.7 cells was observed in a dose-dependent manner. researchgate.net Another study on novel O-alkyl ferulamide derivatives evaluated their anti-inflammatory potency by measuring the production of inflammatory mediators like NO in LPS-induced BV-2 cells. nih.gov

Here is a summary of findings on NO production inhibition:

| Compound | Cell Model | Stimulus | Effect on NO Production | Reference |

| N-cis-Feruloyl tyramine | RAW 264.7 cells | LPS | Modest inhibition | medchemexpress.com |

| Ferulamide (in extract) | RAW 264.7 cells | LPS | Dose-dependent inhibition | researchgate.net |

| O-alkyl ferulamide derivatives | LPS-induced BV-2 cells | LPS | Inhibition | nih.gov |

Suppression of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, has also been associated with ferulamide-related compounds. In the study on Tribulus terrestris extract containing ferulamide, a dose-dependent inhibition of TNF-α in LPS-stimulated RAW 264.7 cells was observed. researchgate.net Novel O-alkyl ferulamide derivatives were evaluated for their anti-inflammatory potency by measuring TNF-α production in LPS-induced BV-2 cells. nih.gov Research on phytochemicals targeting TNF-α-mediated neuroinflammatory diseases also highlights the importance of suppressing TNF-α. nih.gov

Here is a summary of findings on TNF-α suppression:

| Compound | Cell Model | Stimulus | Effect on TNF-α Levels | Reference |

| Ferulamide (in extract) | RAW 264.7 cells | LPS | Dose-dependent inhibition | researchgate.net |

| O-alkyl ferulamide derivatives | LPS-induced BV-2 cells | LPS | Suppression | nih.gov |

Reduction in the levels of Interleukin-1 beta (IL-1β), another significant pro-inflammatory cytokine, has been noted in research involving compounds related to ferulamide or in the context of inflammation where IL-1β plays a role. While direct studies on ferulamide's effect on IL-1β were not explicitly detailed in the provided snippets, related research on anti-inflammatory agents and pathways provides context. For instance, studies on photobiomodulation, an anti-inflammatory intervention, have shown mitigation of LPS-induced increases in IL-1β in a mouse model. frontiersin.org Additionally, the role of IL-1β in inflammatory processes and the impact of its modulation are well-documented. nih.govnih.gov

Anti-inflammatory Effects in Cellular Models

The anti-inflammatory effects of ferulamide and its derivatives have been investigated in various cellular models, particularly those simulating inflammatory conditions. RAW 264.7 macrophage cells and BV-2 microglial cells, commonly used models for studying inflammation, have been utilized in these studies. medchemexpress.comresearchgate.netnih.gov In LPS-stimulated RAW 264.7 cells, ferulamide-containing extracts showed inhibitory effects on the production of inflammatory mediators like NO and TNF-α. medchemexpress.comresearchgate.net Similarly, novel O-alkyl ferulamide derivatives demonstrated anti-inflammatory properties in LPS-induced BV-2 cells by affecting the production of inflammatory mediators. nih.gov These cellular studies provide evidence for the potential of ferulamide and its derivatives to mitigate inflammatory responses at the cellular level.

Here is a summary of anti-inflammatory effects observed in cellular models:

| Compound | Cell Model | Stimulus | Observed Effects | Reference |

| N-cis-Feruloyl tyramine | RAW 264.7 cells | LPS | Inhibition of NO production | medchemexpress.com |

| Ferulamide (in extract) | RAW 264.7 cells | LPS | Inhibition of NO and TNF-α production | researchgate.net |

| O-alkyl ferulamide derivatives | LPS-induced BV-2 cells | LPS | Modulation of inflammatory mediators (e.g., NO, TNF-α) | nih.gov |

Antioxidant Research

Free Radical Scavenging Activities

Studies have investigated the capacity of Ferulamide derivatives to scavenge free radicals. Free radicals, such as superoxide (B77818) radical (O2•), hydroxyl radical (•OH), and hydrogen peroxide (H2O2), are reactive oxygen species (ROS) that can cause oxidative damage to biomolecules. nih.gov Antioxidants function by scavenging these radicals, thereby protecting cells from damage. nih.govnih.gov

While direct studies specifically detailing the free radical scavenging activities of the core Ferulamide compound (PubChem CID 6433734) across a range of assays like DPPH, ABTS, or hydroxyl radical scavenging were not extensively detailed in the provided search results, research on Ferulamide derivatives and the parent compound, ferulic acid, provides relevant context. Ferulic acid is recognized as a potent antioxidant that neutralizes free radicals. taylorandfrancis.com Studies on hydroxycinnamoyl amides, which include feruloyl amides, have shown they can be more effective in DPPH and red blood cell hemolysis tests compared to their corresponding free acid and ester compounds. researchgate.net This suggests that the amide structure in Ferulamide might influence its radical scavenging capabilities. Additionally, some synthesized O-alkyl ferulamide derivatives have displayed moderate antioxidant activity. nih.govsemanticscholar.org

Oxygen Radical Absorbance Capacity (ORAC) Assessment

The Oxygen Radical Absorbance Capacity (ORAC) assay is a method used to measure the total antioxidant power of substances by assessing their ability to scavenge peroxyl radicals. usda.govcabidigitallibrary.org Research on O-alkyl ferulamide derivatives has included ORAC-FL (fluorescein) assays to evaluate their antioxidant activity. nih.govsemanticscholar.org In one study, ferulic acid (FA) showed an ORAC value of 1.5 Trolox equivalents (eq), while the tested O-alkyl ferulamide derivatives displayed moderate to good antioxidant potency with ORAC values ranging from 0.2 to 0.7 eq. nih.govsemanticscholar.org Compound 5i, a derivative with a benzylpiperazine fragment, exhibited better antioxidant activity (ORAC = 0.7 eq) compared to other derivatives in that series. nih.govsemanticscholar.org

Data on ORAC values for Ferulamide and some derivatives:

| Compound | ORAC Value (eq) | Citation |

| Ferulic Acid (FA) | 1.5 | nih.govsemanticscholar.org |

| Ferulamide derivative 5i | 0.7 | nih.govsemanticscholar.org |

| Other O-alkyl ferulamide derivatives (5a-5h) | 0.2 - 0.7 | nih.govsemanticscholar.org |

Role in Mitigating Oxidative Damage

Oxidative damage, resulting from an imbalance between ROS production and antioxidant defenses, is implicated in various disease conditions. nih.gov Antioxidants play a crucial role in mitigating this damage. nih.gov While specific details on Ferulamide's direct role in mitigating oxidative damage were not extensively provided for the core compound in the search results, the known antioxidant properties of its parent compound, ferulic acid, and the observed antioxidant activities of its derivatives suggest a potential role. Ferulic acid is considered hopeful for treating conditions like Alzheimer's disease due to its ability to scavenge free radicals and its neuroprotective effects. taylorandfrancis.com Some O-alkyl ferulamide derivatives have also shown potent neuroprotective effects against Aβ1-42-induced PC12 cell injury, which is related to oxidative stress in the context of Alzheimer's disease. nih.govsemanticscholar.org Furthermore, novel O-carbamoyl ferulamide derivatives have demonstrated a protective effect on vascular injury caused by Aβ1-40, another process linked to oxidative stress. researchgate.net The design of some Ferulamide derivatives as multi-target-directed ligands for Alzheimer's disease treatment also considers the reduction of ROS-induced oxidative stress. researchgate.net

Anticancer Research

Cell Proliferation Inhibition and Cytotoxicity

Studies have shown that ferulamide derivatives can inhibit the growth of cancer cells and exhibit cytotoxicity. For example, a ferulamide derivative referred to as compound 8 ((2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide) demonstrated significant cytotoxicity against human leukemia HL-60 cells. Compound 8 inhibited cell growth in a concentration- and time-dependent manner. The concentration required to inhibit growth by 50% (IC50) was determined to be 8.2 µM after 24 hours of treatment in HL-60 cells. This derivative also showed a selective killing effect on leukemia cells, with an IC50 greater than 50 µM in human normal leukocytes (PBMC) compared to 8.2 µM in HL-60 cells. iiarjournals.org

Ferulamide derivatives have been investigated for their cytotoxic effects across a range of cancer cell lines. The lead compound (Ferulamide, L) itself showed an IC50 value of 91.4 µM in HL-60 cells, indicating that certain derivatives, such as compound 8, exhibit enhanced activity. iiarjournals.org

Data on the cytotoxicity of compound 8 in HL-60 cells:

| Compound | Cell Line | IC50 (µM) | Treatment Duration |

| Compound 8 | HL-60 | 8.2 | 24 hours |

| Compound 8 | PBMC | > 50 | 24 hours |

| Ferulamide (L) | HL-60 | 91.4 | 24 hours |

Cell Cycle Arrest Induction

Ferulamide derivatives have been shown to induce cell cycle arrest in cancer cells. Cell cycle arrest is a mechanism by which the progression of the cell cycle is halted, preventing uncontrolled cell division, a hallmark of cancer. nih.govnih.gov Compound 8, a ferulamide derivative, was found to significantly induce cell cycle arrest in the G2/M-phase in HL-60 leukemia cells. iiarjournals.org This arrest was observed in a time-dependent manner following treatment with the compound. iiarjournals.org

Apoptosis Induction and Related Mechanisms

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Evasion of apoptosis is a common characteristic of cancer cells. nih.govnih.gov Research indicates that ferulamide derivatives can induce apoptosis in cancer cells. iiarjournals.org Treatment of HL-60 cells with compound 8 resulted in apoptosis, characterized by typical morphological features such as cell shrinking and the formation of apoptotic bodies. iiarjournals.org This induction of apoptosis occurred in a time-dependent manner. iiarjournals.org

The mechanisms underlying ferulamide derivative-induced apoptosis involve the modulation of key proteins that regulate the cell death pathway. iiarjournals.org

Regulation of Cell Cycle Dependent Kinase (CDK) Inhibitors

Cell Cycle Dependent Kinase (CDK) inhibitors are proteins that negatively regulate the cell cycle by inhibiting the activity of CDKs. wikipedia.orgcancerconnect.com The induction of CDK inhibitors can lead to cell cycle arrest. nih.govhealthcentral.com Studies on compound 8 revealed a dramatic induction of the CDK inhibitor p21. iiarjournals.org Upregulation of p21 is known to contribute to cell cycle arrest, particularly at the G2/M transition. iiarjournals.orgresearchgate.net This effect on p21 expression suggests a mechanism by which ferulamide derivatives can halt cancer cell proliferation. iiarjournals.org

Modulation of Cyclin Expression

Cyclins are regulatory proteins that form complexes with CDKs to control progression through the cell cycle. creative-diagnostics.comnih.gov Alterations in cyclin expression can lead to dysregulated cell division in cancer. creative-diagnostics.comnih.gov Compound 8 was found to decrease the mRNA expression level of cyclin B1 in a time-dependent manner in HL-60 cells. iiarjournals.org Cyclin B1 and CDK1 are intricately involved in the progression through the G2/M-phase transition. iiarjournals.org The down-regulation of cyclin B1 correlates with the observed G2/M phase arrest induced by compound 8. iiarjournals.org

Down-regulation of Anti-apoptotic Proteins

Anti-apoptotic proteins, such as Bcl-2, play a crucial role in preventing apoptosis, and their overexpression is frequently observed in cancer, contributing to resistance to cell death. nih.govbiomolther.orgoncotarget.comcancertreatmentjournal.com Down-regulation of these proteins can promote apoptosis. biomolther.orgoncotarget.com Research on compound 8 demonstrated a significant down-regulation of Bcl-2 expression in HL-60 cells after G2/M-phase arrest. iiarjournals.org This down-regulation of Bcl-2 is identified as a major cause of apoptosis induced by compound 8, suggesting that the compound triggers apoptosis via a mitochondrial-mediated activation pathway, as the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical for regulating mitochondrial cytochrome C release. iiarjournals.orgoncotarget.com

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. dovepress.comnih.govmdpi.com Inhibiting MMPs can therefore be a strategy to impede tumor progression. dovepress.comnih.gov While specific data on ferulamide itself inhibiting MMPs was not prominently found in the provided search results, studies on ferulamide derivatives have explored this potential. A series of ferulic acid amides (ferulamide derivatives) were synthesized and evaluated for their inhibitory activities against MMP-1, MMP-2, and MMP-9. researchgate.net Some of these compounds showed inhibitory activities, with structure-activity relationship analysis suggesting that derivatives with electron-donating groups on the amino phenyl ring exhibited better inhibitory activities and selectivity against MMP-2 and MMP-9. researchgate.net Compound 3e, a derivative with a hydroxyl group at the meta-position of the amino phenyl ring, showed considerable inhibitory activities against MMP-2 and MMP-9 and the best selectivity over MMP-1. researchgate.net Targeting MMP-2 and MMP-9 is considered a good strategy for achieving antimetastatic activity due to their crucial role in ECM degradation, cell migration, and epithelial to mesenchymal transition. mdpi.com

Investigations into Metabolic Regulation

Adiponectin Production Stimulation

Studies have indicated that ferulamide derivatives, particularly N-(2-phenylethyl)ferulamide, demonstrate activity in stimulating adiponectin production. Investigations using cultured mouse 3T3-L1 and normal human preadipocytes have shown that ferulamides with an aromatic ring in the N-substituent are notably active in inducing adiponectin when compared to known active compounds such as curcumin (B1669340), fishersci.ca-gingerol, and capsaicin (B1668287) fishersci.calipidmaps.orgnih.gov. The activity of these ferulamides has been observed to be significantly stronger than that of corresponding esters or straight-chain octylamide derivatives fishersci.calipidmaps.orgnih.gov.

Further research has shown that the adiponectin production stimulated by N-(2-phenylethyl)ferulamide can be synergistically enhanced through the coaddition of a PPAR gamma-specific agonist, such as pioglitazone, or another PPAR gamma agonist, docosahexaenoic acid (DHA), in cultured preadipocytes fishersci.calipidmaps.orgnih.govuni.luhznu.edu.cn.

Peroxisome Proliferator-Activated Receptor (PPAR) Gamma-Retinoid X Receptor (RXR) Alpha Activation

A key finding in understanding the mechanism of action of ferulamide derivatives in metabolic regulation is their interaction with nuclear receptors. The compound N-(2-phenylethyl)ferulamide has been found to activate the peroxisome proliferator-activated receptor (PPAR) gamma-retinoid X receptor (RXR) alpha heterodimeric complex fishersci.calipidmaps.orgnih.govuni.luhznu.edu.cn. This activation was demonstrated in a PPAR-responsive element (PPRE)-driven luciferase reporter assay fishersci.calipidmaps.orgnih.govuni.luhznu.edu.cn. This suggests that the metabolic effects observed may be mediated, at least in part, through the modulation of this important nuclear receptor pathway involved in the regulation of gene expression related to glucose and lipid metabolism.

Anti Platelet Aggregation Studies

Inhibition of Arachidonic Acid-Induced Platelet Aggregation

Ferulamide, a derivative of ferulic acid, has demonstrated potent inhibitory activity against platelet aggregation induced by arachidonic acid (AA). targetmol.comtargetmol.commolnova.cn Arachidonic acid is a precursor to thromboxane (B8750289) A2 (TXA2), a potent inducer of platelet aggregation and a vasoconstrictor. wikipedia.orgpharmgkb.orgcriver.com The conversion of AA to TXA2 is catalyzed by cyclooxygenase-1 (COX-1) in platelets. criver.com Inhibitors of COX-1, such as aspirin, block the synthesis of TXA2 and consequently inhibit AA-induced platelet aggregation. wikipedia.orgcriver.com

Research indicates that ferulamide and some of its derivatives can significantly inhibit this pathway. targetmol.commolnova.cnresearchgate.net Studies on a series of ferulamide derivatives have shown potent inhibitory activity against arachidonic acid-induced platelet aggregation, and structure-activity relationships have been discussed in this context. researchgate.netairitilibrary.com For example, one study mentioned that a compound, (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8), a ferulamide derivative, showed an IC50 of 8.2 microM in a different context (cell growth inhibition), although specific IC50 values for platelet aggregation inhibition by ferulamide itself or its derivatives against AA were not consistently available in the provided search snippets. researchgate.net However, the consistent mention across multiple sources highlights the observed inhibitory effect. targetmol.comtargetmol.commolnova.cnresearchgate.net

The inhibition of AA-induced aggregation suggests that ferulamide or its derivatives may interfere with the COX-1 pathway or downstream signaling events triggered by AA metabolism. criver.com

Target Identification (e.g., PAFR)

Beyond the arachidonic acid pathway, investigations into the mechanisms of action of ferulamide have included the identification of potential molecular targets. One receptor that has been associated with ferulamide is the platelet-activating factor receptor (PAFR). targetmol.comtargetmol.combioscience.co.uk

The platelet-activating factor receptor is a G-protein coupled receptor that binds platelet-activating factor (PAF). targetmol.com PAF is a phospholipid involved in various pathological processes, including arterial thrombosis and inflammatory responses, by binding to PAFR and activating it. targetmol.com Activation of PAFR can lead to platelet aggregation and other cellular responses. targetmol.com

Ferulamide (4-Hydroxy-3-methoxycinnamide) has been noted to show potent inhibitory activity against arachidonic acid-induced platelet aggregation and is listed in relation to PAFR. targetmol.comtargetmol.combioscience.co.uk While the search results indicate an association between Ferulamide and PAFR, the precise nature of this interaction (e.g., whether Ferulamide acts as an antagonist or modulator of PAFR) and its contribution to the observed anti-platelet effects, particularly concerning AA-induced aggregation, is not explicitly detailed with specific binding data or functional assays in the provided snippets. However, the recurring mention of PAFR in conjunction with Ferulamide in the context of anti-platelet activity suggests it as a potential target for further investigation. targetmol.comtargetmol.combioscience.co.uk

Pharmacological Characterization and Preclinical Evaluation

Absorption and Distribution Studies

Absorption and distribution studies are fundamental to understanding how a compound enters the bloodstream, where it travels in the body, and how it is distributed among tissues and organs. For compounds intended to act on the central nervous system, assessing their ability to cross the blood-brain barrier (BBB) is of paramount importance.

Blood-Brain Barrier (BBB) Permeation Assessment

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from substances in the blood. Evaluating a compound's ability to permeate the BBB is crucial for the development of central nervous system-acting drugs. Studies on ferulamide derivatives have employed both in vitro and in vivo methods to assess BBB permeability.

The parallel artificial membrane permeation assay (PAMPA-BBB) is a common in vitro method used to evaluate the BBB penetration of compounds. This assay has been utilized to assess the permeability of novel O-alkyl ferulamide derivatives, with several compounds demonstrating good in vitro BBB permeation nih.govtandfonline.com. Permeability (Pe) values obtained from PAMPA-BBB assays can be used to classify compounds based on their potential to cross the BBB, with established ranges for high, uncertain, and weak permeation nih.gov.

In vivo assessment of BBB penetration has been performed using positron emission tomography-computed tomography (PET-CT) imaging with radiolabeled ferulamide derivatives. Studies involving [¹¹C]-labeled O-carbamoyl ferulamide derivatives, such as [¹¹C]4f and [¹¹C]5f, have shown high BBB penetration and rapid uptake into the brain, particularly in regions like the hippocampus and striatum, following intravenous bolus injection researchgate.netnih.govnih.gov. This indicates that certain ferulamide derivatives can effectively cross the BBB and achieve significant concentrations in the brain.

Furthermore, a pharmacokinetic study on a ferulamide derivative, compound 10c, indicated that it was rapidly absorbed and distributed in the rat brain after intragastric administration researchgate.net.

Metabolic Profile Investigations

Metabolic profile investigations aim to understand how a compound is chemically altered by the body's enzymes. This includes assessing its stability in biological matrices and identifying the resulting metabolites.

In vitro Metabolic Stability

In vitro metabolic stability studies are typically conducted using liver microsomes or other enzyme systems to determine how quickly a compound is metabolized. While the search results specifically mention "metabolism in vitro" for ferulamide derivatives, the term "stability" is implicitly assessed within these studies researchgate.netnih.gov. These investigations provide insights into how resistant the compound is to enzymatic degradation.

Identification of Metabolites

Identification of metabolites is a key part of understanding a compound's metabolic fate. In vitro metabolism studies on ferulamide derivatives have led to the identification of various metabolites. For instance, studies on compound 4f, an O-carbamoyl ferulamide derivative, revealed the presence of 3 metabolites in rat liver microsome metabolism, 4 metabolites in human liver microsome metabolism, and 4 metabolites when incubated with rat intestinal flora researchgate.netnih.gov. Another derivative, compound 3d, showed 4 metabolites in rat liver microsomes, 2 in human liver microsomes, and 4 in intestinal flora researchgate.net.

Beyond specific derivatives, Ferulamide itself is classified as a phenylpropanoid amide hmdb.ca. Metabolite profiling studies in plants have also identified ferulamide and related compounds as metabolites mdpi.comresearchgate.net.

Preclinical Toxicity Assessment

Preclinical toxicity assessment is conducted to identify potential harmful effects of a compound before it is tested in humans. These studies help determine the safety profile and identify potential target organs for toxicity.

Studies on ferulamide derivatives have included some assessment of preclinical toxicity. For example, an O-carbamoyl ferulamide derivative, compound 4f, displayed a wide safe range in hepatotoxicity testing on LO2 cells in vitro researchgate.netnih.gov. Additionally, an in vivo study on compound 23, likely a ferulamide derivative, indicated low acute toxicity researchgate.net.

General preclinical toxicology studies utilize various methods, including in vitro techniques and animal models, to evaluate potential harmful effects nih.govcriver.com. These studies can include acute, sub-chronic, and chronic toxicity assessments criver.com. The purpose is to define pharmacological and toxicological effects, identify potential safety concerns, and determine appropriate dose ranges for further development criver.comeuropa.eu. A robust control group is essential in toxicology studies to differentiate between vehicle or formulation effects and drug-related effects drug-dev.com.

Structure Activity Relationship Sar and Design Principles

Impact of Structural Modifications on Enzymatic Inhibition

Structural modifications to the ferulamide molecule have a profound impact on its ability to inhibit key enzymes implicated in neurodegenerative diseases, particularly monoamine oxidase B (MAO-B) and cholinesterases.

The ferulamide scaffold has proven to be a versatile base for developing potent and selective MAO-B inhibitors. Studies on O-alkyl ferulamide derivatives show that both the amine moiety and the O-alkyl fragment are critical for inhibitory activity. nih.gov

Key findings from structure-activity relationship studies include:

Propargyl Group: The introduction of a propargyl group at the O-alkyl position significantly enhances MAO-B inhibitory potency. For instance, compound 5a , which features a propargyl fragment, demonstrated the highest MAO-B inhibitory activity in its series with an IC₅₀ value of 0.32 μM. nih.gov The propargyl moiety is a well-known feature in MAO-B inhibitors, often forming a covalent bond within the enzyme's active site.

Amine Moiety: The nature of the secondary amine group also dictates potency. When fixing the alkyl fragment as a methyl group, modifying the amine portion from benzylpiperidine (5b , IC₅₀ = 1.1 μM) to 1,2,3,4-tetrahydroisoquinoline (B50084) (5f , IC₅₀ = 0.73 μM) led to a slight increase in activity. nih.gov Conversely, changing to a benzylpiperazine group (5i , IC₅₀ = 1.9 μM) decreased the inhibitory potency. nih.gov

Selectivity: The designed O-alkyl ferulamide derivatives generally display weak inhibitory activity against MAO-A, rendering them highly selective for the MAO-B isoform. nih.gov This selectivity is crucial, as MAO-B inhibition is a key strategy in managing neurodegenerative disorders, while non-selective MAO inhibition can lead to undesirable side effects. rsc.org The protracted and narrower substrate pocket in MAO-B compared to MAO-A is a structural feature that can be exploited to achieve inhibitor selectivity. nih.gov

| Compound | Key Structural Features | MAO-B IC₅₀ (μM) |

|---|---|---|

| 5a | Propargyl fragment, Benzylpiperidine amine | 0.32 |

| 5d | - | 0.56 |

| 5e | - | 0.54 |

| 5f | Methyl fragment, 1,2,3,4-tetrahydroisoquinoline amine | 0.73 |

| 5h | - | 0.86 |

| 4f | O-carbamoyl, Cinnamyl piperazine (B1678402) | 5.3 |

While the O-alkyl derivatives of ferulamide are primarily potent MAO-B inhibitors, modifications incorporating a carbamoyl (B1232498) group can introduce significant cholinesterase inhibitory activity. The N-ethyl-N-methylcarbamoyl moiety is a recognized pharmacophore for cholinesterase inhibitors, as seen in the approved drug Rivastigmine. researchgate.net

In a series of O-carbamoyl ferulamide derivatives, compound 4f was identified as a potent inhibitor of human butyrylcholinesterase (hBChE) with an IC₅₀ value of 0.97 μM. researchgate.netnih.gov This activity is attributed to the carbamoyl group, which acts as a pseudo-irreversible inhibitor by carbamylating the serine residue in the active site of the enzyme. researchgate.net The design of such molecules leverages the ferulamide core to anchor a moiety specifically targeted at inhibiting cholinesterases. nih.gov

| Compound | Key Structural Features | Target Enzyme | IC₅₀ (μM) |

|---|---|---|---|

| 4f | O-carbamoyl, Cinnamyl piperazine | hBChE | 0.97 |

Correlation of Chemical Structure with Antioxidant Properties

The intrinsic antioxidant activity of ferulamide is derived from its ferulic acid backbone. The antioxidant properties of phenolic acids like ferulic acid are dependent on their chemical structure, particularly the presence of a hydroxyl group on the aromatic ring. mdpi.com This group can donate a hydrogen atom to neutralize free radicals. mdpi.com The cinnamic acid structure further enhances this activity due to resonance stabilization of the resulting phenoxy radical. mdpi.com

| Compound | Key Structural Features | Antioxidant Activity (ORAC value eq.) |

|---|---|---|

| Ferulic Acid (Reference) | - | 1.5 |

| 5a-5i (Range) | O-alkyl ferulamide derivatives | 0.2 - 0.7 |

| 5i | Benzylpiperazine fragment | 0.7 |

Structural Determinants for Anti-inflammatory Effects

The structural features that confer antioxidant properties on ferulamide derivatives are also closely linked to their anti-inflammatory effects. Chronic inflammation is often associated with oxidative stress, and compounds capable of scavenging reactive oxygen species can mitigate inflammatory responses.

A study on O-alkyl ferulamide derivatives demonstrated that compounds with potent MAO-B inhibitory activity (5a, 5d, 5e, 5f, 5h ) also exhibited significant anti-inflammatory properties. nih.gov These compounds were effective at reducing the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced microglial cells. nih.gov For example, pretreatment with compound 5h (at 10 μM) resulted in a 64.1% inhibition of NO production, while compound 5f achieved a 62.5% inhibition rate under the same conditions. nih.gov This suggests that the core ferulamide structure, responsible for antioxidant activity, is the primary determinant for the anti-inflammatory effects observed in its derivatives. nih.gov

Design Principles for Multi-Target-Directed Ligands

The development of ferulamide derivatives for complex multifactorial diseases like Alzheimer's disease has increasingly focused on a multi-target-directed ligand (MTDL) strategy. nih.govnih.gov This approach aims to design a single chemical entity that can modulate multiple biological targets simultaneously. researchgate.net The ferulamide scaffold is an ideal starting point for MTDL design due to its inherent antioxidant, anti-inflammatory, and neuroprotective properties. nih.gov

The core design principles involve a hybrid molecule approach:

Scaffold Selection: The ferulamide structure is used as the foundational scaffold, providing baseline antioxidant and anti-inflammatory activity. nih.govnih.gov

Pharmacophore Integration: Specific pharmacophores known to interact with desired targets are chemically linked to the ferulamide core. researchgate.net

To target MAO-B , a propargylamine (B41283) or a related moiety is incorporated, often via an O-alkyl linker. nih.gov

To target cholinesterases , an O-carbamoyl group is introduced, mimicking the mechanism of drugs like Rivastigmine. researchgate.netnih.gov

Linker Optimization: The length and nature of the linker connecting the pharmacophore to the ferulamide scaffold are optimized to ensure proper orientation and binding at each respective target site without steric hindrance.

This strategy has successfully produced novel ferulamide derivatives, such as compound 4f , which combines selective MAO-B inhibition, potent BChE inhibition, and the ability to inhibit Aβ aggregation, demonstrating the power of the MTDL approach. researchgate.netnih.gov Similarly, compounds like 5f exhibit MAO-B inhibition, antioxidant and anti-inflammatory effects, and good blood-brain barrier permeability, highlighting their potential as multifunctional agents. nih.govnih.gov

Advanced Computational Approaches

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a widely used computational technique to predict the preferred orientation, or pose, of a ligand (such as Ferulamide) when bound to a specific protein target. This method estimates the binding affinity between the molecule and the target site, providing insights into the potential biological targets and the nature of the interactions involved, such as hydrogen bonds, π-π stacking, and hydrophobic contacts. taylorandfrancis.comrsc.orgfrontiersin.orgfrontiersin.org

Studies involving Ferulamide derivatives have utilized molecular docking to investigate their binding mechanisms with various enzymes, particularly those implicated in neurodegenerative diseases like Alzheimer's disease. For instance, molecular docking has been employed to explore the binding of O-carbamoyl ferulamide derivatives to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. researchgate.net These simulations can help identify key amino acid residues in the enzyme's active site that interact with Ferulamide or its derivatives, elucidating the potential inhibitory mechanisms. researchgate.netmdpi.com Molecular docking studies have also been used to analyze the binding ability of compounds, including ferulamide derivatives, with targets like monoamine oxidase-B (MAO-B). taylorandfrancis.comnih.gov The lower the binding energy calculated through docking, the higher the predicted affinity between the ligand and the target. taylorandfrancis.com

Molecular Dynamics Simulations for Ligand-Enzyme Interactions

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-enzyme complex over time. MD simulations simulate the movement of atoms and molecules, allowing researchers to observe the stability of the binding pose, conformational changes in the protein and ligand, and the strength and duration of interactions under simulated physiological conditions. mdpi.comnih.gov

MD simulations are valuable for understanding the complex interactions between ligands and enzymes. frontiersin.org They can reveal details about the binding energetics and kinetics, guiding the selection of promising candidate molecules. mdpi.com Although specific detailed MD simulation studies focused solely on Ferulamide were not extensively highlighted in the search results, MD simulations are commonly used in conjunction with docking studies to refine binding poses and assess the stability of ligand-protein complexes for ferulamide derivatives and similar compounds targeting enzymes like cholinesterases and MAO-B. researchgate.net MD simulations can provide insights into structural flexibility and the impact of mutations on ligand-target interactions. frontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic structure and properties of molecules like Ferulamide. These calculations can determine parameters such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. nih.govresearchgate.netmdpi.com

Density Functional Theory (DFT) is a common method used in quantum chemical calculations to explore molecular properties. nih.govmdpi.com These calculations can be used to analyze the relationship between the electronic structure of a molecule and its reactivity or interaction with other molecules. For instance, quantum chemical calculations can help understand the nature of chemical bonds and non-covalent interactions within the Ferulamide molecule or when it interacts with a target. mdpi.com While the search results did not provide specific examples of quantum chemical calculations performed solely on Ferulamide in the context of biological interactions, these methods are fundamental in computational chemistry and are often used to optimize the geometry of small molecules before docking or MD simulations, or to calculate descriptors used in in silico predictions. nih.govmdpi.com They can also be used to study reaction mechanisms involving the molecule. rsc.org

In silico Prediction of Pharmacological Profiles

In silico prediction of pharmacological profiles involves using computational models to estimate various properties relevant to a drug's behavior in the body. This includes predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity (although toxicity was excluded per instructions). These predictions help in assessing the drug-likeness of a compound and prioritizing candidates for further experimental testing. rsc.orgsci-hub.senih.govbiorxiv.orgresearchgate.net